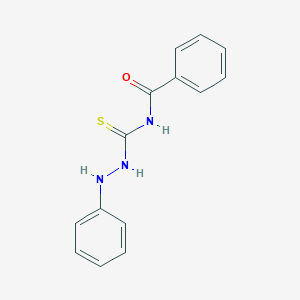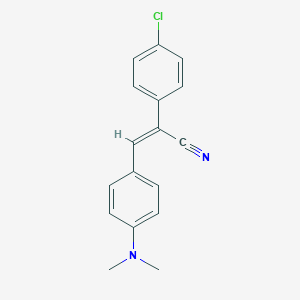
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile, also known as DMABN, is a chemical compound that is widely used in scientific research. It is a yellow to orange crystalline powder that is insoluble in water but soluble in organic solvents. DMABN is a Schiff base derivative that is synthesized by the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine. This compound has been extensively studied for its unique properties and applications in various fields of science.
Mécanisme D'action
The mechanism of action of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is not well understood. However, it is believed that the compound interacts with the hydrophobic regions of biological membranes, leading to changes in membrane properties. This property makes it useful in studying the properties of biological membranes and their interactions with other molecules.
Effets Biochimiques Et Physiologiques
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been shown to have no significant biochemical or physiological effects on living organisms. It is not toxic to cells and does not affect cell viability or proliferation. However, it is important to note that p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile should be handled with care as it is a chemical compound and can be hazardous if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its fluorescent properties. It can be used as a probe for studying the properties of biological membranes and their interactions with other molecules. However, one of the limitations of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its solubility. It is insoluble in water, which makes it difficult to use in aqueous solutions. Another limitation is its stability. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is sensitive to light and air, which can affect its properties over time.
Orientations Futures
There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research. One area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in drug delivery systems. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used as a fluorescent probe to study the properties of liposomes and other drug delivery vehicles. Another area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in studying the properties of biological membranes, such as the role of lipids in membrane structure and function. Additionally, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is a unique chemical compound that has many applications in scientific research. Its fluorescent properties make it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been extensively studied for its properties and applications in various fields of science. There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research, including drug delivery systems, studying the properties of biological membranes, and developing new imaging techniques.
Méthodes De Synthèse
The synthesis of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile involves the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol, and the product is obtained as a yellow to orange crystalline powder. The yield of the reaction depends on the concentration of the reactants, reaction temperature, and reaction time.
Applications De Recherche Scientifique
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits yellow-green fluorescence when excited by ultraviolet light. This property makes it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has also been used as a probe for studying the properties of micelles, liposomes, and other biological membranes.
Propriétés
Numéro CAS |
2958-46-5 |
|---|---|
Nom du produit |
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile |
Formule moléculaire |
C17H15ClN2 |
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
(Z)-2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11+ |
Clé InChI |
JYSGNKFGNNTQNO-RVDMUPIBSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



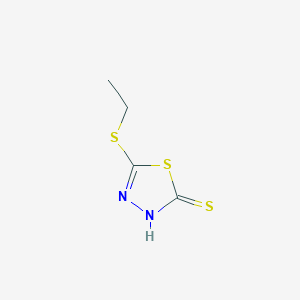
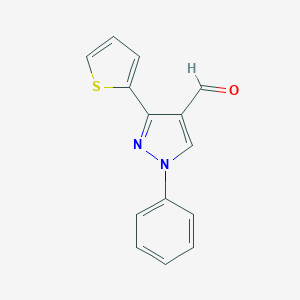


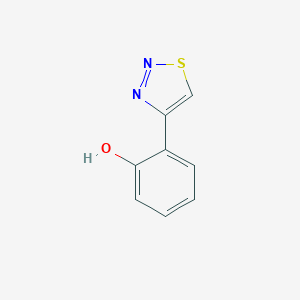
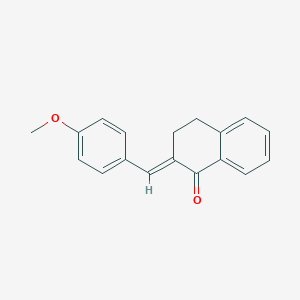
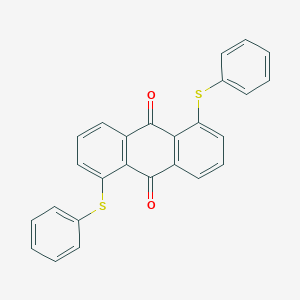
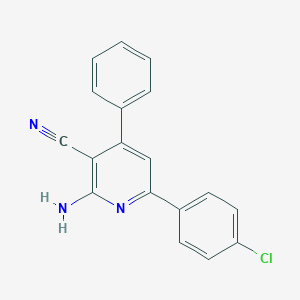
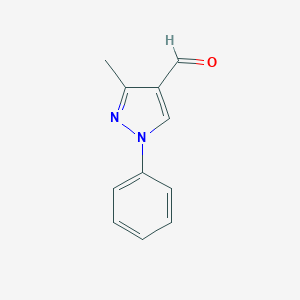

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)
![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)

